molecular formula C13H24N2O4 B1525390 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid CAS No. 1240619-73-1

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid

Cat. No. B1525390
M. Wt: 272.34 g/mol
InChI Key: SXMRPRGMUNAZJA-UHFFFAOYSA-N
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Description

The compound “2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid” is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Synthesis Analysis

The synthesis of a similar compound, “1-Boc-4-(2-carboxy-phenyl)-piperazine”, involves the use of BH3-THF in THF at 0° C. The solution is stirred overnight, cooled to about 0° C, and then 60 mL of 2 M NaOH is added followed by EtOAc and brine.


Molecular Structure Analysis

The molecular structure of a similar compound, “(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid”, has a molecular weight of 306.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(4-Boc-piperazin-1-yl)-3-butenoic acid”, are as follows: it is a solid with a melting point of 157 °C (lit.) .

Scientific Research Applications

Enzyme Inhibition and Disease Treatment

Research has shown that derivatives of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2 (ACC1/2), an enzyme involved in fatty acid metabolism. One such compound exhibited potent inhibitory activities in enzyme-assay and cell-based assays, and significantly reduced hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Synthesis of Potent Agonists

The compound has also been utilized in the efficient synthesis of potent agonists like PPARpan, a peroxisome proliferator-activated receptor. This synthesis involved a seven-step process, indicating the compound's versatility and effectiveness in complex chemical syntheses (Guo et al., 2006).

Crystallography and Molecular Structure

In crystallography, the compound has been used to study the molecular structure of pseudopeptides. For example, the crystallization of a derivative from an H2O/methanol solution provided insights into the molecular conformation and the arrangement of side chains (Yamato et al., 1999).

Anti-Malarial Activity

Derivatives of this compound have shown potential in the fight against malaria. The crystal structures of certain piperazine derivatives revealed insights into their anti-malarial activity, helping to understand the molecular basis of their therapeutic effects (Cunico et al., 2009).

Synthesis of Piperazine-2,5-diones

The compound has been used in the synthesis of piperazine-2,5-diones from N-protected α-amino acids. This process, involving microwave-assisted cyclization, is crucial for creating diastereomerically pure compounds useful in various pharmaceutical applications (Nikulnikov et al., 2010).

Mass-Separating Agents

In chemical engineering, the compound's derivatives have been explored as mass-separating agents for separating azeotropic mixtures of propanols and water, demonstrating its utility in industrial applications (Taha, 2016).

Antibacterial and Anthelmintic Activity

Some derivatives have been synthesized and tested for their antibacterial and anthelmintic activities. While some showed moderate activity, the results provide a foundation for further research in developing new pharmaceutical agents (Sanjeevarayappa et al., 2015).

Synthesis of Novel Ligands

The compound has been used in the synthesis of novel ligands for the human melanocortin 4 receptor. This synthesis process, involving diastereomerically enriched adducts, is significant in developing new treatments for conditions like obesity and diabetes (Jiang et al., 2005).

Safety And Hazards

The safety and hazards of a similar compound, “2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate”, are as follows: it has hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)14-6-8-15(9-7-14)13(4,5)10(16)17/h6-9H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMRPRGMUNAZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-methylpropanoic acid

CAS RN

1240619-73-1
Record name 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG Yang, M Beaudoin-Bertrand, Z Xiao… - Journal of Medicinal …, 2021 - ACS Publications
SAR efforts directed at identifying RORγt inverse agonists structurally different from our clinical compound 1 (BMS-986251) led to tricyclic-carbocyclic analogues represented by 3–7 …
Number of citations: 9 pubs.acs.org

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